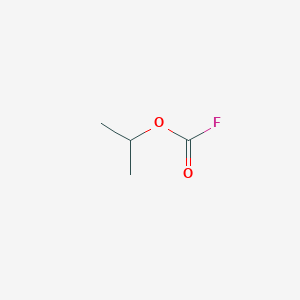
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an alkyne group, a hydroxyl group, and a bromophenyl group. Its stereochemistry is defined by the (3S) configuration, which plays a crucial role in its reactivity and interactions.
Méthodes De Préparation
The synthesis of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
Alkyne Formation:
Bromophenyl Group Introduction: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Hydroxyl Group Addition: The hydroxyl group is added through a hydration reaction, which may involve the use of catalysts to ensure the correct stereochemistry.
Ethenylidene Group Formation: The final step involves the formation of the ethenylidene group, which can be achieved through various methods, including Wittig reactions or other olefination techniques.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, often using reagents like PCC or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration-oxidation, to form various products.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The bromophenyl group can engage in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- can be compared with similar compounds such as:
1-Octyn-3-ol: Lacks the bromophenyl and ethenylidene groups, resulting in different reactivity and applications.
1-(4-Bromophenyl)-1-butyne: Lacks the hydroxyl and ethenylidene groups, affecting its chemical properties and uses.
1-(4-Bromophenyl)-4-ethenylidene-1-butanol: Similar structure but different stereochemistry, leading to variations in biological activity and interactions.
The uniqueness of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- lies in its combination of functional groups and stereochemistry, which confer specific reactivity and applications not found in other compounds.
Propriétés
Numéro CAS |
651020-88-1 |
|---|---|
Formule moléculaire |
C16H17BrO |
Poids moléculaire |
305.21 g/mol |
InChI |
InChI=1S/C16H17BrO/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(17)11-8-13/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m0/s1 |
Clé InChI |
YGRNLXPJEORUSL-INIZCTEOSA-N |
SMILES isomérique |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)Br)O |
SMILES canonique |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
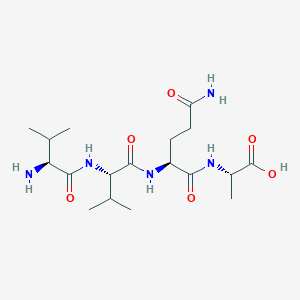
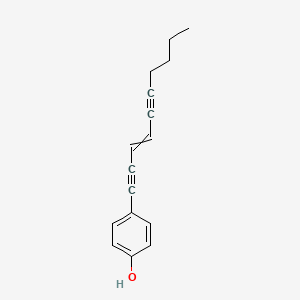
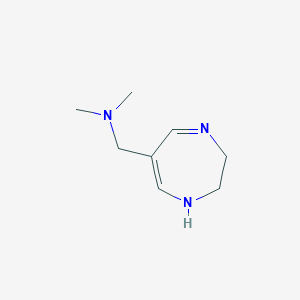

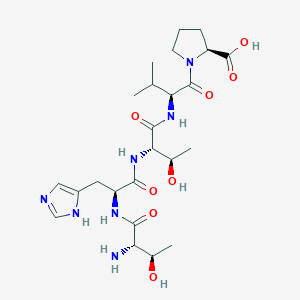
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
